3-(5-Nitrothiophen-2-yl)acrylic acid

Description

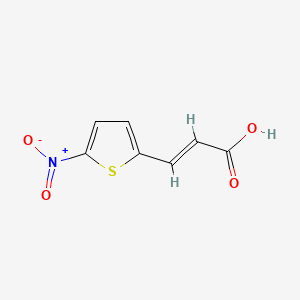

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJCRPJUZLOCIE-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)[N+](=O)[O-])/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17163-22-3, 50868-70-7 | |

| Record name | 17163-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 3-(5-Nitrothiophen-2-yl)acrylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-(5-Nitrothiophen-2-yl)acrylic Acid

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. We will delve into its core physicochemical properties, established synthetic protocols, spectroscopic signature, and potential applications, offering field-proven insights grounded in authoritative data.

Introduction and Strategic Importance

This compound, belonging to the class of nitrothiophenes and acrylic acids, serves as a valuable building block in organic synthesis.[1][2] The thiophene ring is a key isostere for benzene and pyrimidine rings in many biologically active compounds, while the nitro group (NO₂) is a well-established pharmacophore known to impart a wide spectrum of biological activities, including antimicrobial and antineoplastic properties.[3][4][5] The acrylic acid moiety provides a reactive handle for further chemical modifications, such as esterification or amidation, making this molecule a versatile intermediate for creating libraries of novel compounds for drug discovery and the development of functional polymers.[6][7]

Molecular Structure and Identification

A clear understanding of the molecule's structure is fundamental to interpreting its chemical behavior and reactivity.

Caption: Chemical structure of (2E)-3-(5-Nitrothiophen-2-yl)acrylic acid.

Key Identifiers:

-

Chemical Name: (2E)-3-(5-nitro-2-thienyl)-2-propenoic acid[1]

-

Synonyms: (E)-3-(5-Nitrothiophen-2-yl)acrylic acid, (E)-3-(5-Nitrothien-2-yl)acrylic acid[8]

-

CAS Number: 50868-70-7[8]

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and bioavailability. The data below has been aggregated from predictive models and experimental findings.

| Property | Value | Source |

| Appearance | Gray to brown solid | [8] |

| Melting Point | 253 °C | [8] |

| Boiling Point | 392.2 ± 32.0 °C (Predicted) | [8] |

| Density | 1.576 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 3.90 ± 0.10 (Predicted) | [8] |

| LogP | 1.7541 | [2] |

| Topological Polar Surface Area (TPSA) | 80.44 Ų | [2] |

| Storage Temperature | Room Temperature | [8] |

Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction provides an efficient route to α,β-unsaturated acids.[6][9]

The causality behind this choice of reaction is its reliability and high yield when reacting an aldehyde with a compound containing an active methylene group, such as malonic acid. The reaction is typically base-catalyzed, often using a mild organic base like piperidine or pyridine.[10]

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful precipitation upon acidification and sharp melting point after recrystallization confirm product formation and purity.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 5-nitrothiophene-2-carboxaldehyde and 1.2 equivalents of malonic acid in a minimal amount of pyridine.

-

Catalysis: Add a catalytic amount (a few drops) of piperidine to the mixture. The piperidine acts as a base to deprotonate the malonic acid, initiating the condensation.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step protonates the carboxylate intermediate, causing the desired acrylic acid product to precipitate out of the acidic aqueous solution.

-

Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine hydrochloride and unreacted malonic acid.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven.

Spectroscopic Characterization

Spectroscopic analysis is crucial for unambiguous structure confirmation.

UV-Visible Spectroscopy

The extended π-conjugated system, which includes the thiophene ring, the acrylic double bond, and the nitro group, is expected to result in strong absorbance in the UV-Vis region. The nitro group, being a strong chromophore, will significantly influence the absorption maxima.[11]

-

Protocol:

-

Prepare a dilute solution (approx. 10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or acetonitrile.

-

Record the absorption spectrum from 200 to 600 nm using a dual-beam UV-Vis spectrophotometer.

-

The spectrum is expected to show intense absorption bands, likely in the 300-400 nm range, corresponding to π → π* transitions.[11][12]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Protocol:

-

Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Expected Characteristic Peaks:

-

~3000-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid dimer.

-

~1700-1680 cm⁻¹: Strong C=O stretch (carbonyl) of the α,β-unsaturated carboxylic acid.

-

~1625 cm⁻¹: C=C stretch of the acrylic double bond.

-

~1550 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group, respectively.

-

~810 cm⁻¹: C-S stretch characteristic of the thiophene ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[13]

-

Protocol:

-

Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

~12.5 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).

-

~7.5-8.5 ppm: A set of doublets for the two protons on the thiophene ring. The exact shifts will be influenced by the electron-withdrawing nitro group.

-

~6.5-7.8 ppm: Two doublets for the vinylic protons (-CH=CH-). They will exhibit a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration.[14]

-

-

Expected ¹³C NMR Signals: Signals for the seven distinct carbon atoms, including the carbonyl carbon (~167 ppm), vinylic carbons (~120-140 ppm), and thiophene ring carbons.

-

Potential Applications and Biological Relevance

The unique combination of the nitrothiophene core and the acrylic acid side chain makes this compound a promising candidate for further investigation.

-

Antimicrobial Agents: Nitro-heterocycles are a well-known class of antimicrobial drugs.[3][4][15] The nitro group can undergo bioreduction within microbial cells to generate reactive nitrogen species, leading to cellular damage. Studies on related nitrothiophene derivatives have shown activity against various bacteria and fungi.[16]

-

Antituberculosis Research: Several nitro-containing compounds, such as Delamanid and Pretomanid, are potent anti-tuberculosis agents.[15] Derivatives of 5-nitrothiophene have also been investigated for their potential against Mycobacterium tuberculosis.[15]

-

Anti-inflammatory and Antioxidant Agents: Thiophene scaffolds are present in many compounds with anti-inflammatory and antioxidant properties.[17]

-

Synthetic Intermediate: The compound is a key intermediate for synthesizing more complex heterocyclic systems and potential drug candidates through modification of the carboxylic acid group.[18]

Caption: Potential application pathways for this compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazards: The compound is classified as an irritant.[8] Hazard statements include H302, H312, H315, H319, H332, H335 (Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation).[8]

-

Storage: Store at room temperature in a dry, well-ventilated area, away from incompatible materials.[8]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

Conclusion

This compound is a well-defined chemical entity with a rich profile of physicochemical properties. Its straightforward synthesis via Knoevenagel condensation and the reactive handles provided by its functional groups make it an exceptionally useful intermediate for scientific exploration. The potent biological activity associated with the nitrothiophene scaffold positions this compound and its future derivatives as subjects of high interest in the ongoing search for new therapeutic agents and advanced materials.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Acrylic acid - Wikipedia [en.wikipedia.org]

- 8. 3-(5-NITRO-2-THIENYL)ACRYLIC ACID | 50868-70-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. UV/Vis, IR and 1H NMR spectrophotometric studies of some bisazo-dianil compounds based on bis-(hydroxy, formyl) phenylazo phenylene and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Acrylic acid(79-10-7) 1H NMR [m.chemicalbook.com]

- 15. aablocks.com [aablocks.com]

- 16. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]

An In-Depth Technical Guide to 3-(5-Nitrothiophen-2-yl)acrylic Acid: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-(5-Nitrothiophen-2-yl)acrylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, physicochemical properties, spectroscopic signature, and potential applications, with a particular focus on its role in the development of novel therapeutic agents.

Core Identifiers and Physicochemical Properties

This compound is a nitro-substituted aromatic compound featuring a thiophene ring linked to an acrylic acid moiety. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the molecule's electronic properties and reactivity, making it a valuable scaffold in drug design.[1][2]

| Identifier | Value | Source(s) |

| CAS Number | 17163-22-3; 50868-70-7 (for the (E)-isomer) | [3][4] |

| Molecular Formula | C₇H₅NO₄S | [3][5] |

| Molecular Weight | 199.18 g/mol | [3][5] |

| IUPAC Name | (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid | [4] |

| Synonyms | (E)-3-(5-Nitro-2-thienyl)acrylic acid, NSC 178900 | [3][4] |

| Canonical SMILES | O=C(O)/C=C/c1cc([O-])sc1 | [3] |

| Appearance | Gray to brown solid | [4] |

| Melting Point | 253 °C | [4] |

| Boiling Point | 392.2 ± 32.0 °C (Predicted) | [4] |

| Density | 1.576 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.90 ± 0.10 (Predicted) | [4] |

Synthesis of this compound

The primary synthetic route to this compound is the Knoevenagel-Döbner condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, followed by decarboxylation.[6][7] In this case, 5-nitrothiophene-2-carboxaldehyde is reacted with malonic acid in the presence of a basic catalyst.

Reaction Mechanism

The Knoevenagel-Döbner condensation proceeds through a well-established mechanism. The base deprotonates malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of 5-nitrothiophene-2-carboxaldehyde. The resulting aldol-type adduct undergoes dehydration to yield an unsaturated intermediate, which subsequently decarboxylates upon heating to afford the final acrylic acid product.

Caption: Mechanism of the Knoevenagel-Döbner Condensation.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the Knoevenagel-Döbner condensation.[6][8]

Materials:

-

5-nitrothiophene-2-carboxaldehyde

-

Malonic acid

-

Pyridine (as catalyst and solvent)

-

Piperidine (co-catalyst, optional)

-

Hydrochloric acid (for acidification)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-nitrothiophene-2-carboxaldehyde and a slight excess of malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice and water, and acidify with concentrated hydrochloric acid until the product precipitates.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the thiophene ring and the acrylic acid moiety. The vinylic protons will appear as doublets with a large coupling constant (typically >15 Hz), indicative of a trans configuration. The protons on the thiophene ring will exhibit chemical shifts influenced by the electron-withdrawing nitro group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display characteristic peaks for the carbonyl carbon of the carboxylic acid, the vinylic carbons, and the carbons of the thiophene ring. The chemical shifts of the thiophene carbons will be significantly affected by the nitro substituent.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the characteristic vibrations of the nitro group (asymmetric and symmetric stretches).[14][15]

Mass Spectrometry

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (199.18 g/mol ). Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the acrylic acid side chain.

Applications in Drug Development

Nitro-containing heterocyclic compounds are a well-established class of antimicrobial agents.[1][2] this compound and its derivatives have shown promise as potential therapeutic agents, particularly in the fields of antibacterial and antitubercular research.[26][27][28][29][30][31][32][33]

Antimicrobial Activity

The nitrothiophene scaffold is a known pharmacophore in a number of antibacterial and antifungal drugs.[1][2][29][32] The strong electron-withdrawing nature of the nitro group is believed to play a crucial role in the mechanism of action, which often involves the reduction of the nitro group to generate reactive nitrogen species that can damage cellular macromolecules.[2]

Antitubercular Activity

Several studies have highlighted the potential of thiophene-containing compounds as antitubercular agents.[26][27][28][30][31][33] The modification of the acrylic acid moiety of this compound to form esters and amides can lead to derivatives with enhanced activity against Mycobacterium tuberculosis.[26]

Caption: Potential applications of this compound.

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

It is recommended to handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the field of drug discovery. Its straightforward synthesis via the Knoevenagel-Döbner condensation and the amenability of its functional groups to further chemical modification make it an attractive starting material for the development of novel antimicrobial and antitubercular agents. Further research into the biological activity and structure-activity relationships of its derivatives is warranted to fully explore its therapeutic potential.

References

-

H, R. T. S. C. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Wang, C. Y., Chiu, C. W., Muraoka, K., Michie, P. D., & Bryan, G. T. (1975). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial Agents and Chemotherapy, 8(5), 556-557. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

A new class of potential anti-tuberculosis agents: Synthesis and preliminary evaluation of novel acrylic acid ethyl ester derivatives. (2010). Bioorganic & Medicinal Chemistry Letters, 20(19), 5739-5742. Available at: [Link]

-

Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. (2014). Molecules, 19(12), 20496-20515. Available at: [Link]

-

Regina Wilson, et al. (2013). Design synthesis and biological evaluation of thiophene 2- pentafluoro benzamide derivatives as antitubercular agent. Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link]

-

Evaluation of Anti-Bacterial and Anti-Fungal of Novel Thiophene Derivatives. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 465-468. Available at: [Link]

-

Sakthi Abirami, M., et al. (2018). Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. World Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 1184-1190. Available at: [Link]

-

IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2023). Microbiology Spectrum, 11(5), e0133423. Available at: [Link]

-

Synthesis, Crystal Structure, Antibacterial and Antituberculosis Activities of Novel Thieno[2,3-b][9][26] dithiine-1,1-dioxide Derivatives. (2021). Jordan Journal of Chemistry, 16(1), 1-11. Available at: [Link]

-

(2E)-3-(5-nitro-2-thienyl)-2-propenoic acid. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

-

Antibacterial and Antifungal Compounds from Marine Fungi. (2015). Marine Drugs, 13(6), 3479-3513. Available at: [Link]

-

Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (2023). Molecules, 28(23), 7801. Available at: [Link]

-

FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. (n.d.). ResearchGate. Retrieved from [Link]

-

(E)-3-(5-Bromothiophen-2-YL)acrylic acid | C7H5BrO2S | CID 2059999. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. (2013). Organic Letters, 15(18), 4810-4813. Available at: [Link]

-

FTIR spectrum of acrylic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

L-tyrosine catalyzed Knoevenagel condensation: Facile synthesis of cyanoacrylonitriles cyanoacrylates and cyanoacrylamides in solvent free condition under grindstone method. (2012). Der Pharma Chemica, 4(4), 1461-1466. Available at: [Link]

-

Infrared Spectroscopy of Polymers X: Polyacrylates. (2023). Spectroscopy. Available at: [Link]

-

1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). (n.d.). ResearchGate. Retrieved from [Link]

-

Learner, T. (n.d.). The Analysis of Synthetic Resins Found in Modern Paints. Getty Museum. Retrieved from [Link]

-

Acrylic acid. (n.d.). SpectraBase. Retrieved from [Link]

-

1 H NMR spectra of (a) pure acrylic acid[31] and containing (b) 3 mol%... (n.d.). ResearchGate. Retrieved from [Link]

-

One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. (2023). Russian Journal of Organic Chemistry, 59(10), 1725-1729. Available at: [Link]

-

A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. (2013). Revue Roumaine de Chimie, 58(4-5), 379-386. Available at: [Link]

-

Acrylic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Reaction of 2-Aminothiophenol with Acrylic Acid and Conversion of the Resultant Adducts. (1993). Chemistry of Heterocyclic Compounds, 29(1), 51-54. Available at: [Link]

Sources

- 1. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-(5-NITRO-2-THIENYL)ACRYLIC ACID | 50868-70-7 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Acrylic acid(79-10-7) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. getty.edu [getty.edu]

- 18. spectrabase.com [spectrabase.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. revroum.lew.ro [revroum.lew.ro]

- 22. spectrabase.com [spectrabase.com]

- 23. Acrylic acid(79-10-7) MS spectrum [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. 3-(2-Furyl)acrylic acid(539-47-9) 13C NMR spectrum [chemicalbook.com]

- 26. A new class of potential anti-tuberculosis agents: Synthesis and preliminary evaluation of novel acrylic acid ethyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. jmpas.com [jmpas.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis, Crystal Structure, Antibacterial and Antituberculosis Activities of Novel Thieno[2,3-b][1,4] dithiine-1,1-dioxide Derivatives | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 32. Antibacterial and Antifungal Compounds from Marine Fungi [mdpi.com]

- 33. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(5-Nitrothiophen-2-yl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the synthetic compound 3-(5-Nitrothiophen-2-yl)acrylic acid, a molecule of interest in medicinal chemistry and materials science. Understanding the precise molecular structure and electronic properties through spectroscopic techniques is paramount for its application and development. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the structural information gleaned from each technique.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₇H₅NO₄S and a molecular weight of approximately 199.18 g/mol .[1][2] The structure comprises a thiophene ring substituted with a nitro group at the 5-position and an acrylic acid moiety at the 2-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail. The presence of the electron-withdrawing nitro group and the conjugated system of the acrylic acid and thiophene ring significantly influences the chemical environment of the constituent atoms, which is directly observable in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standardized procedure for obtaining high-quality NMR data for this compound. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice for carboxylic acids due to its ability to solubilize the compound and the acidic proton of the carboxyl group.

Diagram of the NMR Workflow

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Interpretation (Predicted)

While the experimental spectrum is the definitive source, we can predict the expected proton NMR signals based on the molecular structure and data from similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | - | The acidic proton is highly deshielded and often appears as a broad singlet. |

| Thiophene H-3 | 7.2 - 7.5 | Doublet | ~4.0 | Coupled to the thiophene H-4 proton. Its chemical shift is influenced by the adjacent acrylic acid group. |

| Thiophene H-4 | 7.9 - 8.2 | Doublet | ~4.0 | Coupled to the thiophene H-3 proton and significantly deshielded by the adjacent nitro group. |

| Vinylic H-α | 6.4 - 6.7 | Doublet | ~16.0 | This proton is on the carbon adjacent to the carbonyl group. The large coupling constant is characteristic of a trans configuration. |

| Vinylic H-β | 7.6 - 7.9 | Doublet | ~16.0 | This proton is on the carbon adjacent to the thiophene ring and is deshielded by the aromatic system. The large coupling constant confirms the trans stereochemistry. |

¹³C NMR Spectral Interpretation (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (C=O) | 165 - 170 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |

| Thiophene C-5 | 150 - 155 | This carbon is directly attached to the electron-withdrawing nitro group, causing a significant downfield shift. |

| Thiophene C-2 | 145 - 150 | This carbon is attached to the acrylic acid substituent. |

| Vinylic C-β | 135 - 140 | This vinylic carbon is adjacent to the thiophene ring. |

| Thiophene C-4 | 128 - 132 | This thiophene carbon is adjacent to the nitro-substituted carbon. |

| Thiophene C-3 | 125 - 128 | This thiophene carbon is adjacent to the acrylic acid-substituted carbon. |

| Vinylic C-α | 118 - 122 | This vinylic carbon is adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitro group, carbon-carbon double bond, and the thiophene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectrometers often utilize an ATR accessory, which simplifies sample handling and provides high-quality data from solid samples.

Diagram of the ATR-FTIR Workflow

Caption: Workflow for ATR-FTIR data acquisition.

IR Spectral Interpretation (Predicted)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |

| N-O asymmetric stretch (nitro group) | 1500 - 1550 | Strong |

| N-O symmetric stretch (nitro group) | 1330 - 1370 | Strong |

| C=C stretch (alkene and aromatic) | 1620 - 1650 | Medium |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Medium |

| Thiophene ring vibrations | Various bands in the fingerprint region | Medium to Weak |

| =C-H bend (trans-alkene) | 960 - 980 | Medium |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is suitable to observe the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Diagram of the ESI-HRMS Workflow

Caption: Workflow for ESI-HRMS analysis.

Mass Spectrum Interpretation (Predicted)

-

Molecular Ion: In positive ion mode ESI, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 200.0012. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 197.9860.

-

Key Fragmentation Patterns:

-

Loss of H₂O (18 Da) from the carboxylic acid.

-

Loss of CO₂ (44 Da) from the carboxylic acid.

-

Loss of NO₂ (46 Da) from the nitro group.

-

Cleavage of the acrylic acid side chain.

-

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on established principles of spectroscopy and comparison with related structures, offers a robust framework for interpreting experimental results. For researchers in drug development and materials science, a thorough understanding of these spectroscopic signatures is a critical first step in establishing structure-activity relationships and ensuring the quality and purity of this important chemical entity.

References

Sources

An In-depth Technical Guide to 3-(5-Nitrothiophen-2-yl)acrylic Acid and its Structural Analogs for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of 3-(5-Nitrothiophen-2-yl)acrylic acid, a key nitroaromatic compound, and its structural analogs. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the chemical properties, synthesis methodologies, and biological activities of this class of compounds, with a particular focus on their potential as antimicrobial and anticancer agents. The guide offers detailed experimental protocols, in-depth discussions on structure-activity relationships (SAR), and an exploration of the underlying mechanisms of action. By synthesizing technical data with practical insights, this guide aims to serve as a valuable resource for the rational design and development of novel therapeutics based on the nitrothiophene scaffold.

Introduction: The Significance of the Nitrothiophene Scaffold

Nitroaromatic compounds, characterized by the presence of a nitro (-NO₂) group attached to an aromatic ring, have long been a cornerstone in medicinal chemistry. The strong electron-withdrawing nature of the nitro group imparts unique electronic properties to these molecules, often leading to potent biological activities. Within this class, the nitrothiophene moiety has emerged as a particularly promising scaffold for the development of novel therapeutic agents. The sulfur atom in the thiophene ring introduces distinct physicochemical properties compared to its furan and benzene counterparts, influencing factors such as metabolic stability, lipophilicity, and target engagement.

This compound stands as a prototypical example of this class of compounds. The acrylic acid side chain provides a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives, including esters and amides, with tuned pharmacokinetic and pharmacodynamic profiles. This guide will explore the synthesis, biological evaluation, and mechanistic underpinnings of this compound and its analogs, providing a roadmap for future drug discovery efforts.

Physicochemical Properties and Structural Features

The chemical structure of this compound combines the key features of a nitro-substituted heterocycle with an α,β-unsaturated carboxylic acid. These features are critical to its chemical reactivity and biological activity.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₄S | [1] |

| Molecular Weight | 199.18 g/mol | [1] |

| CAS Number | 17163-22-3 | [1] |

| Appearance | Solid | |

| SMILES | O=C(O)/C=C/c1ccc(s1)[O-] | [1] |

The presence of the conjugated system, encompassing the thiophene ring, the acrylic double bond, and the carboxylic acid, results in a planar molecular geometry. The nitro group, being a strong electron-withdrawing group, significantly influences the electron distribution within the molecule, rendering the thiophene ring electron-deficient. This electronic characteristic is a key determinant of its mechanism of action, particularly in microbial systems.

Synthesis of this compound and its Analogs

The primary synthetic route to this compound and its analogs is the Knoevenagel-Doebner condensation . This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[2][3]

General Synthetic Scheme: The Knoevenagel-Doebner Condensation

The synthesis typically starts with 5-nitrothiophene-2-carboxaldehyde, which is reacted with malonic acid in the presence of a base like piperidine in a solvent such as pyridine. The reaction proceeds through a carbanion intermediate, followed by condensation and subsequent decarboxylation to yield the desired acrylic acid derivative.

// Nodes Reactant1 [label="5-Nitrothiophene-2-carboxaldehyde", fillcolor="#F1F3F4"]; Reactant2 [label="Malonic Acid", fillcolor="#F1F3F4"]; Catalyst [label="Piperidine/Pyridine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Condensation & Decarboxylation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactant1 -> Intermediate [label="+"]; Reactant2 -> Intermediate [label="+"]; Catalyst -> Intermediate [label="Catalyst"]; Intermediate -> Product; }

General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of the title compound via the Knoevenagel-Doebner condensation.

Materials:

-

5-Nitrothiophene-2-carboxaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (HCl), 6M

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

-

Filtration apparatus

Procedure:

-

To a solution of 5-nitrothiophene-2-carboxaldehyde (1 equivalent) in pyridine, add malonic acid (1.2 equivalents).

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux with constant stirring for 2-4 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into an ice-cold solution of 6M HCl with vigorous stirring. A precipitate of the crude product should form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (strong absorption around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹), the carboxylic acid (broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹), and the C=C double bond (around 1620-1680 cm⁻¹).

-

Melting Point Analysis: To assess the purity of the compound.

Biological Activities and Therapeutic Potential

This compound and its analogs have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

Nitroaromatic compounds, including nitrothiophenes, are well-known for their antimicrobial properties. Their mechanism of action is primarily based on the reductive activation of the nitro group by microbial nitroreductases.

The antimicrobial activity of nitrothiophenes is a multi-step process that is initiated within the microbial cell.

// Nodes Compound [label="Nitrothiophene Prodrug", fillcolor="#F1F3F4"]; Nitroreductase [label="Bacterial Nitroreductases (e.g., NfsA, NfsB)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Radical [label="Nitroso & Hydroxylamine Intermediates", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Damage [label="Cellular Damage", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="DNA Damage", fillcolor="#F1F3F4"]; Protein [label="Protein Dysfunction", fillcolor="#F1F3F4"]; Membrane [label="Membrane Permeabilization", fillcolor="#F1F3F4"]; Death [label="Bacterial Cell Death", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Compound -> Nitroreductase [label="Enzymatic Reduction"]; Nitroreductase -> Radical; Radical -> Damage [label="React with"]; Damage -> DNA; Damage -> Protein; Damage -> Membrane; DNA -> Death; Protein -> Death; Membrane -> Death; }

Proposed mechanism of antimicrobial action for nitrothiophene derivatives.

This reductive activation is a key feature of their selective toxicity towards anaerobic or microaerophilic microorganisms, which possess higher levels of nitroreductase activity. The generated reactive nitrogen species can cause widespread damage to cellular macromolecules, leading to bacterial cell death. Some studies suggest that certain thiophene derivatives can also increase the permeability of the bacterial membrane.[5]

The antimicrobial potency of this compound analogs is highly dependent on their chemical structure. Key SAR observations include:

-

The Nitro Group: The presence and position of the nitro group are crucial for activity. The reduction of the nitro group is the initial step in the activation of the compound.

-

Substituents on the Thiophene Ring: The introduction of different substituents on the thiophene ring can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its uptake and interaction with the target enzymes.

-

Modifications of the Acrylic Acid Side Chain: Conversion of the carboxylic acid to esters or amides can significantly impact the compound's solubility, cell permeability, and overall antimicrobial activity. For instance, some studies on the furan analog, 3-(5-nitro-2-furyl)acrylic acid, have shown that the antimycotic activity of its esters decreases with increasing alkyl chain length.[5]

| Compound/Analog | Organism | MIC (µg/mL) | Reference |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [6] |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [6] |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC₅₀) | [6] |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 (MIC₅₀) | [6] |

| Thiophene Derivative 5 | Colistin-Resistant E. coli | 32 (MIC₅₀) | [6] |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 (MIC₅₀) | [6] |

| (2-hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene | S. aureus | 64 | [7] |

| (2-hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene | E. faecalis | 64 | [7] |

| (2-hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene | C. albicans | 64 | [7] |

| (cyclopentanol)-3-chlorobenzo[b]thiophene | S. aureus | 128 | [7] |

| (cyclopentanol)-3-chlorobenzo[b]thiophene | E. faecalis | 128 | [7] |

| (cyclopentanol)-3-chlorobenzo[b]thiophene | C. albicans | 128 | [7] |

Anticancer Activity

Recent research has highlighted the potential of nitrothiophene derivatives as anticancer agents. Their mechanism of action in cancer cells is often multifactorial, involving the inhibition of key signaling pathways and the induction of apoptosis.

Several studies have suggested that nitroaromatic compounds can modulate the activity of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the MAPK and NF-κB pathways.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. Dysregulation of this pathway is a common feature in many cancers.[8][9][10] Some natural and synthetic compounds have been shown to inhibit the MAPK pathway, leading to a reduction in tumor growth.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation and immunity, and its aberrant activation is linked to the development and progression of cancer.[11][12][13][14] Inhibition of the NF-κB pathway is a promising strategy for cancer therapy.

// Nodes Compound [label="Nitrothiophene Analog", fillcolor="#F1F3F4"]; Pathway1 [label="MAPK Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pathway2 [label="NF-κB Pathway", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TumorGrowth [label="Inhibition of Tumor Growth", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Compound -> Pathway1 [label="Inhibits"]; Compound -> Pathway2 [label="Inhibits"]; Pathway1 -> Proliferation [label="Regulates"]; Pathway2 -> Proliferation [label="Regulates"]; Pathway1 -> Apoptosis [label="Regulates"]; Pathway2 -> Apoptosis [label="Regulates"]; Pathway1 -> Angiogenesis [label="Regulates"]; Proliferation -> TumorGrowth [style=dotted]; Apoptosis -> TumorGrowth [style=dotted]; Angiogenesis -> TumorGrowth [style=dotted]; }

Potential anticancer mechanisms of nitrothiophene analogs via inhibition of key signaling pathways.

Certain thiophene derivatives have been shown to be potent inhibitors of various enzymes that are critical for cancer cell survival and proliferation. For example, some thiophene-based compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt, both of which are key players in tumor angiogenesis and cell survival.[15]

| Compound/Analog | Target Enzyme/Cell Line | IC₅₀ | Reference |

| Thiophene Derivative 3b | VEGFR-2 | 0.126 µM | [15] |

| Thiophene Derivative 4c | VEGFR-2 | 0.075 µM | [15] |

| Thiophene Derivative 3b | AKT-1 | 6.96 µM | [15] |

| Thiophene Derivative 4c | AKT-1 | 4.60 µM | [15] |

| Thiophene Derivative 3b | HepG2 (liver cancer) | 3.105 µM | [15] |

| Thiophene Derivative 4c | HepG2 (liver cancer) | 3.023 µM | [15] |

| Thiophene Derivative 3b | PC-3 (prostate cancer) | 2.15 µM | [15] |

| Thiophene Derivative 4c | PC-3 (prostate cancer) | 3.12 µM | [15] |

| 3-[(3-hydroxy-4-methoxy)phenyl]-2-(thien-2-yl)acrylonitrile (1c) | Hepatoma cells | < Sorafenib | [16] |

| 2-cyano-3-(6-methylpyridin-2-yl)acrylamide (13h) | TAK1 | 27 nM | [17] |

Experimental Workflow for Biological Evaluation

A systematic approach is required to evaluate the biological activity of newly synthesized this compound analogs. The following workflow outlines the key steps in this process.

// Nodes Start [label="Synthesized Analogs", shape=ellipse, fillcolor="#F1F3F4"]; PrimaryScreening [label="Primary Antimicrobial/Anticancer Screening", fillcolor="#FBBC05", fontcolor="#202124"]; MIC_IC50 [label="Determination of MIC/IC₅₀ Values", fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="Structure-Activity Relationship (SAR) Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EnzymeAssay [label="Enzyme Inhibition Assays", fillcolor="#F1F3F4"]; PathwayAnalysis [label="Signaling Pathway Analysis", fillcolor="#F1F3F4"]; InVivo [label="In Vivo Efficacy and Toxicity Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Compound Identification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> PrimaryScreening; PrimaryScreening -> MIC_IC50; MIC_IC50 -> SAR; SAR -> Mechanism; Mechanism -> EnzymeAssay; Mechanism -> PathwayAnalysis; Mechanism -> InVivo; InVivo -> Lead; }

A generalized workflow for the biological evaluation of novel this compound analogs.

Conclusion and Future Directions

This compound and its structural analogs represent a versatile and promising class of compounds with significant potential for the development of new antimicrobial and anticancer agents. The well-established synthetic routes, coupled with a growing understanding of their mechanisms of action and structure-activity relationships, provide a solid foundation for further research.

Future efforts in this area should focus on:

-

Rational Design of Novel Analogs: Utilizing the established SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Specific Molecular Targets: Identifying the specific cellular targets of these compounds to gain a more detailed understanding of their mechanisms of action.

-

In Vivo Evaluation: Progressing the most promising lead compounds into preclinical and clinical studies to assess their in vivo efficacy and safety.

-

Exploration of Other Therapeutic Areas: Investigating the potential of these compounds for the treatment of other diseases, such as parasitic infections and inflammatory disorders.

By leveraging the knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of the nitrothiophene scaffold and contribute to the development of the next generation of innovative medicines.

References

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers. Retrieved January 4, 2026, from [Link]

-

IC 50 of inhibition activity of the synthesized compounds in the... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025, February 1). YouTube. Retrieved January 4, 2026, from [Link]

-

Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. (2014). De Gruyter. Retrieved January 4, 2026, from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Model Studies of the Doebner Modified Knoevenagel Condensation. (n.d.). FHSU Scholars Repository. Retrieved January 4, 2026, from [Link]

-

Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]

-

Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. (2019). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). MDPI. Retrieved January 4, 2026, from [Link]

-

IC50 bar graph for compounds 6b, 6f, and 6g against VEGFR‐2 in comparison to sorafenib. … - ResearchGate. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. (2019). AA Blocks. Retrieved January 4, 2026, from [Link]

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). SpringerLink. Retrieved January 4, 2026, from [Link]

-

Highly Efficient Biobased Synthesis of Acrylic Acid. (n.d.). PMC. Retrieved January 4, 2026, from [Link]

-

IC 50 values for inhibition of DPPH radical of flavon- oids and nitro derivatives. … - ResearchGate. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis, Characterization and Biological Activities of Novel Acrylamide Compounds. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). NIH. Retrieved January 4, 2026, from [Link]

-

2 Metabolic activation pathways leading to mutation in nitro-aromatic... - ResearchGate. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). PubMed. Retrieved January 4, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2021). PubMed. Retrieved January 4, 2026, from [Link]

-

Synthesis, biological activity, and in silico studies of thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal. (2020). MDPI. Retrieved January 4, 2026, from [Link]

-

Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. (n.d.). Journal of Clinical Practice and Research. Retrieved January 4, 2026, from [Link]

-

New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

MAPK signaling pathway-targeted marine compounds in cancer therapy. (n.d.). PMC. Retrieved January 4, 2026, from [Link]

-

Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. (n.d.). Frontiers. Retrieved January 4, 2026, from [Link]

-

Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. (n.d.). PMC. Retrieved January 4, 2026, from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved January 4, 2026, from [Link]

-

Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri. (2024). PubMed. Retrieved January 4, 2026, from [Link]

-

Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (n.d.). PMC. Retrieved January 4, 2026, from [Link]

-

Synthesis and Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. scholars.fhsu.edu [scholars.fhsu.edu]

- 5. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 10. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]

- 12. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(5-Nitrothiophen-2-yl)acrylic Acid: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-Nitrothiophen-2-yl)acrylic acid, a nitrothiophene derivative of significant interest in medicinal chemistry. The document delves into the historical context of its implicit discovery, details its synthesis through the Knoevenagel-Doebner condensation, and presents its physicochemical and spectroscopic properties. Furthermore, it explores the compound's known biological activities and its role as a key intermediate in the synthesis of pharmacologically active molecules, such as Necrosulfonamide analogues. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the chemistry and potential applications of this versatile compound.

Introduction and Historical Context

The journey to understanding this compound is intrinsically linked to the broader exploration of nitro-substituted heterocycles in the 20th century. While a singular "discovery" event for this specific molecule is not prominently documented in seminal literature, its existence and synthesis are a logical extension of established organic chemistry principles, particularly the reactivity of nitro-aromatic aldehydes. The development of the Knoevenagel-Doebner condensation reaction provided a reliable pathway for the synthesis of α,β-unsaturated carboxylic acids, laying the groundwork for the preparation of compounds like this compound from its aldehyde precursor.[1][2]

The significance of the nitrothiophene scaffold in medicinal chemistry has been recognized for decades. Nitro-heterocyclic compounds are known to possess a wide range of biological activities, including antimicrobial and antiparasitic properties.[3] This inherent bioactivity of the core structure has driven interest in the synthesis and evaluation of various nitrothiophene derivatives, including the title acrylic acid. Its utility as a building block in the synthesis of more complex molecules, such as Necrosulfonamide analogues which are known to have roles in ameliorating intestinal inflammation, underscores its contemporary relevance in drug discovery.[4]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 17163-22-3 | [5] |

| Molecular Formula | C₇H₅NO₄S | [5] |

| Molecular Weight | 199.18 g/mol | [5] |

| Appearance | Gray to brown solid | [6] |

| Melting Point | 253 °C | [6] |

| pKa | 3.90 ± 0.10 (Predicted) | [6] |

Synthesis and Characterization

The primary route for the synthesis of this compound is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an active hydrogen compound (malonic acid) with a carbonyl compound (5-nitrothiophene-2-carboxaldehyde) catalyzed by a weak base, typically pyridine or piperidine. The reaction is followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.[1][2][7]

Synthesis Workflow

Caption: Knoevenagel-Doebner synthesis of this compound.

Experimental Protocol: Knoevenagel-Doebner Condensation

-

Materials:

-

5-Nitrothiophene-2-carboxaldehyde

-

Malonic acid

-

Pyridine (as catalyst and solvent) or Piperidine in a suitable solvent (e.g., ethanol)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-nitrothiophene-2-carboxaldehyde and a molar excess of malonic acid in pyridine.

-

Add a catalytic amount of piperidine if not using pyridine as the solvent.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods. While a definitive, publicly available spectrum for this specific compound is not readily found in the searched literature, the expected spectral data can be inferred from the analysis of similar structures.[8][9][10][11][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons, with a large coupling constant indicative of a trans configuration. The protons on the thiophene ring will appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group. A broad singlet corresponding to the carboxylic acid proton will also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show resonances for the carbonyl carbon of the carboxylic acid, the two vinyl carbons, and the four carbons of the thiophene ring. The chemical shifts of the thiophene carbons will be significantly affected by the nitro substituent.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a strong C=O stretching vibration, and characteristic peaks for the C=C double bond, the nitro group (symmetric and asymmetric stretches), and the thiophene ring.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (199.18 g/mol ). Fragmentation patterns may include the loss of CO₂, H₂O, and the nitro group.

Biological Activity and Applications

Nitro-substituted thiophenes are a well-established class of compounds with a broad spectrum of biological activities. The nitro group is often a key pharmacophore, contributing to the antimicrobial and antiparasitic properties of these molecules.[13]

Antimicrobial and Antifungal Potential

While specific minimum inhibitory concentration (MIC) values for this compound against various microbial strains are not extensively reported in the available literature, related nitrothiophene and acrylic acid derivatives have demonstrated significant antibacterial and antifungal activity.[3][14][15][16][17] The proposed mechanism of action for many nitro-heterocyclic compounds involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic radical species that damage cellular macromolecules. It is plausible that this compound shares this mode of action.

Intermediate in Drug Synthesis

A significant application of this compound is its use as a chemical intermediate in the synthesis of more complex and pharmacologically active molecules. A notable example is its role as a precursor in the synthesis of Necrosulfonamide analogues.[4] Necrosulfonamide is an inhibitor of mixed lineage kinase domain-like protein (MLKL), a key effector in necroptosis, a form of programmed cell death. By serving as a starting material for such compounds, this compound contributes to the development of potential therapeutics for inflammatory and cell death-related diseases.

Mechanism of Action Postulate

Caption: Postulated mechanism of antimicrobial action via reductive activation.

Conclusion

This compound stands as a molecule of interest at the intersection of synthetic organic chemistry and medicinal chemistry. While its direct therapeutic applications are not yet fully elucidated, its role as a versatile synthetic intermediate and the inherent biological activity of its nitrothiophene core warrant further investigation. The Knoevenagel-Doebner condensation provides a straightforward and efficient method for its synthesis, making it readily accessible for research purposes. Future studies focusing on a comprehensive evaluation of its antimicrobial and antifungal spectrum, as well as the exploration of its potential as a scaffold for the development of novel therapeutic agents, are highly encouraged. This guide serves as a foundational resource to stimulate and support such endeavors.

References

-

Knoevenagel Condensation. (2023). In Wikipedia. Retrieved from [Link]

-

Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid. (1984). Folia Microbiologica. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of important heterocyclic acrylic copolymers. (2014). ResearchGate. Retrieved from [Link]

-

Necrosulfonamide ameliorates intestinal inflammation via inhibiting GSDMD-medicated pyroptosis and MLKL-mediated necroptosis. (2021). PubMed. Retrieved from [Link]

-

Knoevenagel condensation. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]

-

Antifungal Activity of a Library of Aminothioxanthones. (2021). National Institutes of Health. Retrieved from [Link]

-

Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. (2019). AA Blocks. Retrieved from [Link]

-

ANTIMICROBIAL ACTIVITY of (E)-3-(4-SULFAMOYLPHENYLCARBAMOYL) ACRYLIC ACID DERIVATIVES. (2023). DergiPark. Retrieved from [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]

-

The Knoevenagel Condensation. (2011). Semantic Scholar. Retrieved from [Link]

-

Synthesis of 3-(1-Methyl-5-nitro-2-benzimidazolyl)acrylic Acid Derivatives as Expected Antischistosomal Agents. (2014). ResearchGate. Retrieved from [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2020). MDPI. Retrieved from [Link]

-

Current Chemistry Letters. (2023). Growing Science. Retrieved from [Link]

-

Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. (2021). National Institutes of Health. Retrieved from [Link]

-

Furan derivatives. CXXXV. Anhydrides of 3-(5-nitro-2-furyl)acrylic acid as starting materials for the. (1979). Retrieved from [Link]

-

Infrared Spectroscopy of Polymers X: Polyacrylates. (2023). Spectroscopy. Retrieved from [Link]

-

Studies on the biological activity of some nitrothiophenes. (2006). PubMed. Retrieved from [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Retrieved from [Link]

-

Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). National Institutes of Health. Retrieved from [Link]

-

Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. (2020). MDPI. Retrieved from [Link]

-

In vitro evaluation of thio-poly acrylic acid for intraoral delivery. (2019). PubMed. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017). ResearchGate. Retrieved from [Link]

-

Reaction of 2-aminothiophenol with acrylic acid and conversion of the resultant adducts. (2006). SpringerLink. Retrieved from [Link]

-

FTIR spectrum of acrylic acid. (2017). ResearchGate. Retrieved from [Link]

-

FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. (2017). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (2019). PubMed. Retrieved from [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Necrosulfonamide ameliorates intestinal inflammation via inhibiting GSDMD-medicated pyroptosis and MLKL-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 3-(5-NITRO-2-THIENYL)ACRYLIC ACID | 50868-70-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Acrylic acid(79-10-7) 13C NMR spectrum [chemicalbook.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. mdpi.com [mdpi.com]

theoretical and computational studies of 3-(5-Nitrothiophen-2-yl)acrylic acid

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 3-(5-Nitrothiophen-2-yl)acrylic Acid

Authored by: A Senior Application Scientist

Foreword: This guide provides a comprehensive exploration of this compound (NT2A), a molecule of significant interest at the intersection of materials science and medicinal chemistry. Our approach is rooted in first-principles computational methods, primarily Density Functional Theory (DFT), to elucidate the molecule's structural, spectroscopic, and electronic properties. This document is intended for researchers and professionals in drug development and materials science, offering both foundational understanding and practical, field-proven computational protocols. We move beyond mere data presentation to explain the causality behind methodological choices, ensuring a self-validating and authoritative narrative.

Section 1: Introduction to this compound (NT2A)

This compound, with the chemical formula C₇H₅NO₄S, is an organic compound featuring a thiophene ring functionalized with both a nitro group and an acrylic acid moiety.[1] This specific arrangement of functional groups—an electron-withdrawing nitro group and a π-conjugated acrylic acid system—suggests a molecule with significant intramolecular charge transfer (ICT) characteristics. Such features are hallmarks of promising candidates for non-linear optical (NLO) applications, which are vital for advanced technologies in telecommunications and optoelectronics.[2][3]

Furthermore, the nitrothiophene scaffold is a well-known pharmacophore present in numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5] Therefore, a detailed understanding of NT2A's electronic and structural properties is crucial not only for developing novel NLO materials but also for designing new therapeutic agents.

This guide employs a computational lens, utilizing DFT and its time-dependent extension (TD-DFT), to build a complete molecular portrait of NT2A. We will dissect its geometry, predict its spectroscopic signatures (FT-IR, Raman, NMR, UV-Vis), and probe its electronic landscape through frontier molecular orbital (FMO) and molecular electrostatic potential (MEP) analyses. The ultimate goal is to provide a robust theoretical framework that can guide and accelerate experimental research.

Section 2: Molecular Structure and Synthesis Synopsis

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional conformation.

Optimized Molecular Geometry